molecular formula C12H14ClN3S B12729637 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- CAS No. 110623-27-3

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl-

Cat. No.: B12729637
CAS No.: 110623-27-3
M. Wt: 267.78 g/mol
InChI Key: AHIVHVFEZKDSJY-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring fused with a thione group, and substituted with a chlorophenyl, methyl, and propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various alkylating agents. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3H-1,2,4-Triazole-3-thione, 4-(4-chlorophenyl)-2,4-dihydro-5-(3-methylphenyl)
  • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(phenylmethyl)-5-[2-(1-piperidinyl)ethyl]

Uniqueness

Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

110623-27-3

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-4-propyl-1,2,4-triazole-3-thione

InChI

InChI=1S/C12H14ClN3S/c1-3-8-16-11(14-15(2)12(16)17)9-4-6-10(13)7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

AHIVHVFEZKDSJY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN(C1=S)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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